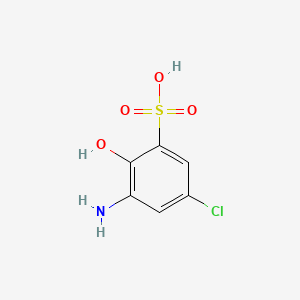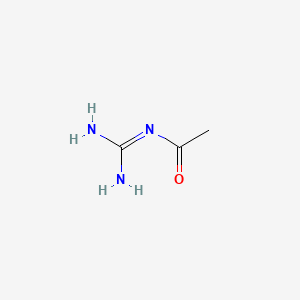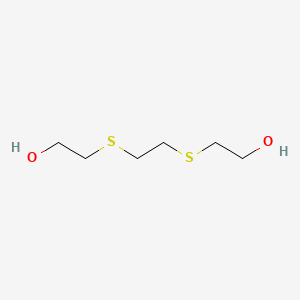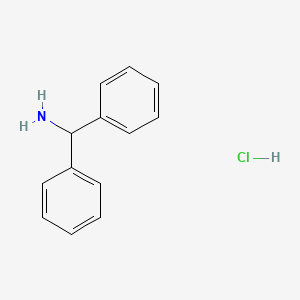
フッ化ビスマス
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth fluoride, also known as bismuth trifluoride, is a chemical compound with the formula BiF₃. It is composed of bismuth and fluoride ions, with bismuth in its +3 oxidation state. Bismuth fluoride appears as a gray-white powder and is insoluble in water . This compound is notable for its applications in various scientific fields due to its unique properties.
科学的研究の応用
Bismuth fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other bismuth compounds.
Biology and Medicine: Bismuth-based compounds, including bismuth fluoride, are explored for their antimicrobial properties and potential use in treating infections.
Industry: Bismuth fluoride is used in the production of fluoride shuttle batteries due to its high theoretical specific capacity.
作用機序
Target of Action
Bismuth fluoride, also known as Bismuth(III) fluoride, is a compound that primarily targets fluoride ions . It exhibits Lewis acidity, which allows it to interact with various proteins and enzymes, thereby affecting their function .
Mode of Action
The interaction of Bismuth fluoride with its targets involves the formation of a high-valent Bi(V) intermediate . This process results in the coupling of the individual F atom with the exocyclic aryl group . The increase of steric bulk increases rather than decreases the Lewis acidity .
Biochemical Pathways
Proteomic analysis of bismuth-containing drugs has revealed that nearly 10 enriched pathways of carbohydrate metabolism, such as glycolysis, the pentose phosphate pathway, and the citric acid cycle (tca), were significantly inhibited upon treatment with bismuth-based drugs .
Result of Action
The result of Bismuth fluoride’s action is the formation of a new Bi-F-Bi structural motif, which shows a shallow potential energy surface with at least two local minima upon bending . This leads to changes in the function of targeted proteins and enzymes, potentially affecting various biological processes .
Action Environment
The action of Bismuth fluoride can be influenced by environmental factors. For instance, the size of NaBiF4 nanoparticles, a type of bismuth-based nanoparticle, can be easily tuned by changing the doping levels of Gd3+ ions . This suggests that the efficacy and stability of Bismuth fluoride could be affected by the presence of other ions or compounds in the environment.
準備方法
Synthetic Routes and Reaction Conditions: Bismuth fluoride can be synthesized through several methods:
- One common method involves reacting bismuth(III) oxide with hydrofluoric acid. The reaction proceeds as follows:
Reaction with Hydrofluoric Acid: Bi2O3+6HF→2BiF3+3H2O
Another method involves the direct reaction of bismuth with fluorine gas:Direct Fluorination: 2Bi+3F2→2BiF3
Industrial Production Methods: Industrial production of bismuth fluoride typically involves the direct fluorination method due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure safety and maximize yield .
化学反応の分析
Types of Reactions: Bismuth fluoride undergoes various chemical reactions, including:
- Bismuth fluoride can be oxidized to form bismuth pentafluoride:
Oxidation: 2BiF3+F2→2BiF5
Reduction: It can be reduced by strong reducing agents to form elemental bismuth.
Substitution: Bismuth fluoride can react with other halides to form mixed halides.
Common Reagents and Conditions:
Oxidation: Fluorine gas is commonly used as the oxidizing agent.
Reduction: Reducing agents such as hydrogen gas or metals like zinc can be used.
Substitution: Halide exchange reactions often involve reagents like chlorine or bromine.
Major Products:
Oxidation: Bismuth pentafluoride (BiF₅)
Reduction: Elemental bismuth
Substitution: Mixed halides such as bismuth chloride fluoride (BiClF₂)
類似化合物との比較
Bismuth fluoride can be compared with other bismuth halides such as bismuth chloride (BiCl₃), bismuth bromide (BiBr₃), and bismuth iodide (BiI₃):
Bismuth Chloride: Similar to bismuth fluoride, bismuth chloride is used in various chemical reactions and has applications in organic synthesis.
Bismuth Bromide: This compound is less commonly used but shares similar properties with bismuth fluoride.
Bismuth Iodide: Bismuth iodide is used in the synthesis of other bismuth compounds and has applications in materials science.
Uniqueness of Bismuth Fluoride: Bismuth fluoride is unique due to its high stability and specific applications in advanced battery technologies and luminescent materials .
特性
CAS番号 |
7787-61-3 |
|---|---|
分子式 |
BiF3 |
分子量 |
265.97561 g/mol |
IUPAC名 |
bismuth;trifluoride |
InChI |
InChI=1S/Bi.3FH/h;3*1H/q+3;;;/p-3 |
InChIキー |
BRCWHGIUHLWZBK-UHFFFAOYSA-K |
SMILES |
F[Bi](F)F |
正規SMILES |
[F-].[F-].[F-].[Bi+3] |
Key on ui other cas no. |
7787-61-3 |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















